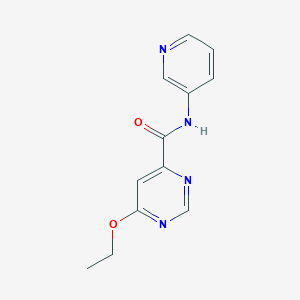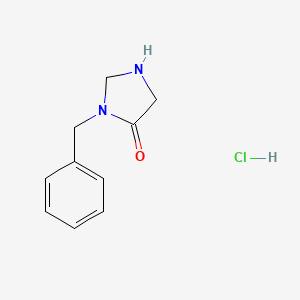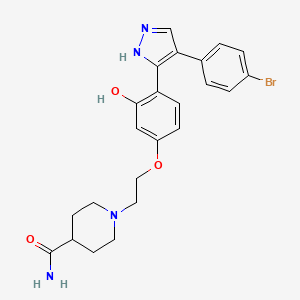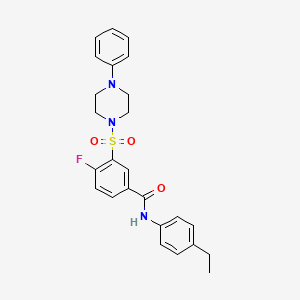
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione, also known as DEBA, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DEBA is a heterocyclic compound that contains a pyrrolidine-2,5-dione ring and an azetidine ring.
作用机制
The mechanism of action of 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In particular, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have antioxidant properties, which may help to protect the body from oxidative stress.
实验室实验的优点和局限性
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
未来方向
There are several future directions for research on 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential area of research is the development of this compound-based pesticides and herbicides that are less harmful to the environment than traditional chemical pesticides and herbicides. Additionally, further research is needed to understand the potential toxicity and side effects of this compound in vivo, as well as its potential applications in material science.
合成方法
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione can be synthesized using a multistep process that involves the reaction of 3,4-diethoxybenzoyl chloride with azetidine-3-carboxylic acid followed by cyclization with phthalic anhydride. This reaction yields this compound as a white crystalline powder with a melting point of 160-162°C.
科学研究应用
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, this compound has been studied as a potential pesticide and herbicide due to its ability to inhibit the growth of weeds and pests. In material science, this compound has been studied for its potential use in the synthesis of polymers and as a photochromic material.
属性
IUPAC Name |
1-[1-(3,4-diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-3-24-14-6-5-12(9-15(14)25-4-2)18(23)19-10-13(11-19)20-16(21)7-8-17(20)22/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVIWBRVYMCSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2623929.png)
![N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623931.png)






![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2623941.png)

![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2623944.png)


![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2623950.png)